Benadryl N-oxide hydrochloride, also known as diphenhydramine N-oxide hydrochloride, is a derivative of diphenhydramine, an antihistamine commonly used to relieve allergy symptoms. This compound is classified as an impurity and a degradation product of diphenhydramine, which is primarily utilized in the treatment of allergic reactions and as a sleep aid. The chemical structure of Benadryl N-oxide hydrochloride includes an N-oxide functional group that influences its pharmacological properties.
Benadryl N-oxide hydrochloride is synthesized from diphenhydramine through oxidation processes. It falls under the category of H1-antihistamines and is often studied in the context of pharmaceutical impurities. The compound has a CAS number of 3922-74-5 and is recognized for its role in both therapeutic applications and as a subject of analytical chemistry studies, particularly concerning its stability and degradation pathways .
The synthesis of Benadryl N-oxide hydrochloride typically involves the oxidation of diphenhydramine. Various methods have been documented, including:
In laboratory settings, the synthesis can be monitored using mass spectrometry to confirm the formation of the desired N-oxide product. The process often requires optimization of parameters such as temperature, reaction time, and solvent choice to maximize yield and purity.
Benadryl N-oxide hydrochloride has the molecular formula with a molecular weight of 271.35 g/mol. Its structural representation includes:
This structure features a dimethylamino group and a benzhydryl ether linkage, which are crucial for its activity.
Benadryl N-oxide hydrochloride can undergo various chemical reactions typical of N-oxides, including:
The stability of Benadryl N-oxide hydrochloride is influenced by environmental factors such as pH and temperature. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to study its degradation pathways and reaction kinetics .
Benadryl N-oxide hydrochloride appears as a white crystalline powder that is soluble in water. Its melting point ranges around 166–169 °C .
Key chemical properties include:
These properties are essential for understanding its behavior in pharmaceutical formulations and environmental contexts.
Benadryl N-oxide hydrochloride is primarily utilized in scientific research settings:
Research into Benadryl N-oxide hydrochloride continues to provide insights into the stability and behavior of antihistamines in both clinical and environmental settings.
Benadryl N-oxide hydrochloride features a tertiary amine oxidized to an N-oxide functional group, altering its electronic distribution and polarity. The core structure retains the benzhydryl ether moiety (diphenylmethoxy group) linked to an ethylamine chain, with the dimethylamino group modified to a dimethylaminoxide. Key molecular properties include:
Table 1: Molecular Characteristics of Benadryl N-Oxide Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO₂·HCl (C₁₇H₂₂ClNO₂) |
| Molecular Weight | 307.82 g/mol |
| SMILES | CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl.O |
| InChI Key | JKENFNDFNANLFI-UHFFFAOYSA-M |
| CAS Registry Number | 13168-00-8 (hydrochloride salt) |
| 3922-74-5 (free base) | |
| XLogP3 | ~1.2 (estimated) |
The hydrochloride salt form enhances stability and water solubility. Crystallographic data confirms the protonation site at the amine oxide group, with chloride as the counterion. Hydrogen bonding between the N⁺–O⁻ group, chloride, and water molecules influences its crystalline packing and dissolution behavior. Storage conditions (2–8°C) preserve its stability as a hygroscopic powder [1] [4] [5].
The systematic IUPAC name for the free base is N,N-dimethyl-2-(diphenylmethoxy)ethanamine oxide. For the hydrochloride salt, it is designated as N,N-dimethyl-2-(diphenylmethoxy)ethanaminium oxide chloride. Common synonyms reflect its relationship to diphenhydramine and variations in naming conventions:
Table 2: Official and Common Synonyms
| Nomenclature Type | Name | Source |
|---|---|---|
| IUPAC Name (Free Base) | N,N-dimethyl-2-(diphenylmethoxy)ethanamine oxide | [5] |
| Pharmacopeial Name | Diphenhydramine N-oxide | USP, [4] |
| Chemical Synonyms | 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide hydrochloride | [1] [7] |
| Diphenhydramine N-oxide hydrochloride | [1] [10] | |
| CAS Designations | 13168-00-8 (hydrochloride) | [7] [9] [10] |
| 3922-74-5 (free base) | [5] |
Note: CAS 13168-00-8 is occasionally misattributed to the free base in commercial catalogs, though it formally represents the hydrochloride salt [7] [9] [10].
Structural differences between diphenhydramine and its N-oxide derivative significantly impact physicochemical and biological behavior:
Table 3: Structural and Functional Comparison
| Property | Diphenhydramine HCl | Diphenhydramine N-Oxide HCl | Functional Implication |
|---|---|---|---|
| Core Functional Group | Tertiary amine | Tertiary amine N-oxide | ↑ Polarity, ↓ Lipophilicity |
| Molecular Formula | C₁₇H₂₁NO·HCl | C₁₇H₂₁NO₂·HCl | +O atom; altered electronic density |
| log D (Estimated) | ~3.27 | ~1.2 | ↓ Membrane permeability |
| Transport Mechanism | H⁺/OC antiporter substrate (BBB) | Poor substrate for H⁺/OC antiporter | ↓ CNS penetration |
| Primary Use | Active pharmaceutical ingredient | Certified reference material | Quality control applications |
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2